Repaglinide Anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

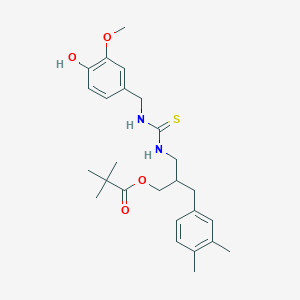

Repaglinide Anhydride is a derivative of Repaglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

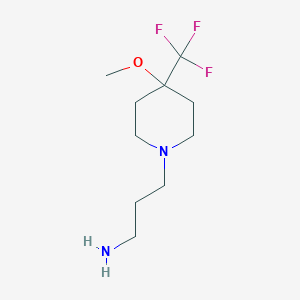

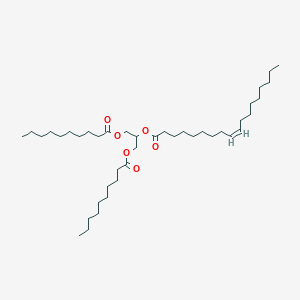

Repaglinide Anhydride can be synthesized through various synthetic routes. One method involves the esterification, formylation, oxidation, etherification, and selective hydrolysis of 3-hydroxyphenylacetic acid to produce 3-ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate . Another method involves the use of glyceryl monostearate, cetyl palmitate, and tristearin as lipids, and poloxamer 188 as a surfactant to create repaglinide-loaded solid lipid nanoparticles .

Industrial Production Methods

Industrial production of this compound involves optimizing reaction conditions such as temperature, time, solvent, and substrate ratios to maximize yield and minimize environmental impact . Characterization of the product and intermediates is achieved using techniques like FTIR, 1H NMR, 13C NMR, HRMS, and DSC .

Analyse Des Réactions Chimiques

Types of Reactions

Repaglinide Anhydride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include azodiisobutyronitrile (AIBN), carbon tetrachloride, lithium diisopropylamide (LDA), ethyl chloroformate, and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of Repaglinide, such as 3-ethoxy-4-ethoxycarbonylphenylacetic acid .

Applications De Recherche Scientifique

Repaglinide Anhydride has a wide range of scientific research applications, including:

Chemistry: Used as a key intermediate in the synthesis of various compounds.

Biology: Studied for its effects on insulin release and glucose regulation

Medicine: Used in the development of antihyperglycemic drugs for the treatment of type 2 diabetes

Industry: Utilized in the formulation of nanoparticles for enhanced drug delivery and bioavailability

Mécanisme D'action

Repaglinide Anhydride exerts its effects by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner. This inhibition leads to the depolarization of the pancreatic β-cell membrane, facilitating the influx of calcium ions. The increased intracellular calcium stimulates the exocytosis of insulin granules, thereby promoting insulin release .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nateglinide: Another meglitinide class drug used for the treatment of type 2 diabetes.

Sulfonylureas: A class of antihyperglycemic agents that also stimulate insulin release but have a different mechanism of action.

Uniqueness

Repaglinide Anhydride is unique due to its rapid onset and short duration of action, making it effective in controlling postprandial blood glucose levels . Unlike sulfonylureas, it has a lower risk of causing hypoglycemia and weight gain .

Propriétés

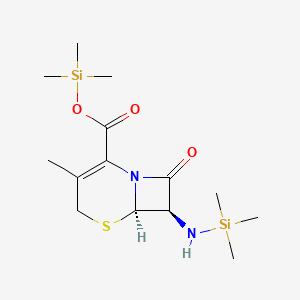

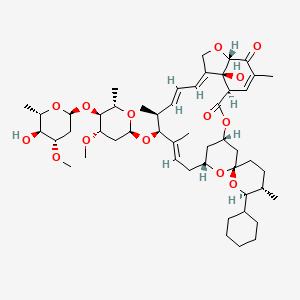

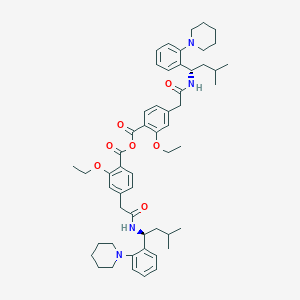

Formule moléculaire |

C54H70N4O7 |

|---|---|

Poids moléculaire |

887.2 g/mol |

Nom IUPAC |

[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl] 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

InChI |

InChI=1S/C54H70N4O7/c1-7-63-49-33-39(35-51(59)55-45(31-37(3)4)41-19-11-13-21-47(41)57-27-15-9-16-28-57)23-25-43(49)53(61)65-54(62)44-26-24-40(34-50(44)64-8-2)36-52(60)56-46(32-38(5)6)42-20-12-14-22-48(42)58-29-17-10-18-30-58/h11-14,19-26,33-34,37-38,45-46H,7-10,15-18,27-32,35-36H2,1-6H3,(H,55,59)(H,56,60)/t45-,46-/m0/s1 |

Clé InChI |

XWYGKXXZJQDMGB-ZYBCLOSLSA-N |

SMILES isomérique |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)N[C@@H](CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC |

SMILES canonique |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)NC(CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)

![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)

![4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)